1,1,1-Trichloroacetone 1,1,1-Trichloroacetone
Brand Name: Vulcanchem
CAS No.: 918-00-3
VCID: VC21252074
InChI: InChI=1S/C3H3Cl3O/c1-2(7)3(4,5)6/h1H3
SMILES: CC(=O)C(Cl)(Cl)Cl
Molecular Formula: C3H3Cl3O
Molecular Weight: 161.41 g/mol

1,1,1-Trichloroacetone

CAS No.: 918-00-3

Cat. No.: VC21252074

Molecular Formula: C3H3Cl3O

Molecular Weight: 161.41 g/mol

* For research use only. Not for human or veterinary use.

1,1,1-Trichloroacetone - 918-00-3

Specification

CAS No. 918-00-3
Molecular Formula C3H3Cl3O
Molecular Weight 161.41 g/mol
IUPAC Name 1,1,1-trichloropropan-2-one
Standard InChI InChI=1S/C3H3Cl3O/c1-2(7)3(4,5)6/h1H3
Standard InChI Key SMZHKGXSEAGRTI-UHFFFAOYSA-N
SMILES CC(=O)C(Cl)(Cl)Cl
Canonical SMILES CC(=O)C(Cl)(Cl)Cl
Boiling Point 149.0 °C
149 °C

Introduction

Physical and Chemical Properties

1,1,1-Trichloroacetone exhibits well-defined physical and chemical characteristics that determine its handling requirements and application suitability. The compound presents as a clear, colorless liquid under standard conditions, with a molecular weight of 161.41 g/mol .

Basic Physical Properties

The following table summarizes the key physical properties of 1,1,1-Trichloroacetone:

PropertyValueSource
Molecular FormulaC₃H₃Cl₃O
Molecular Weight161.41 g/mol
Physical FormClear Liquid
ColorColorless to Light yellow
Boiling Point134°C
Flash Point64°C
Specific Gravity/Density1.43 (20°C)
Refractive Index1.4580 to 1.4630
Dielectric Constant10.37

This combination of properties—particularly its relatively high boiling point, moderate flash point, and specific gravity greater than water—determines its behavior in laboratory and industrial applications. The compound's solubility characteristics and stability are important considerations for its use in synthetic reactions and formulations.

Chemical Reactivity

The trichloromethyl group attached to the carbonyl carbon gives 1,1,1-Trichloroacetone distinct reactivity patterns compared to acetone. The electron-withdrawing effect of the three chlorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Additionally, the compound can participate in halogen exchange reactions and serve as a chlorinating agent in certain reaction conditions.

Synthesis Methods

Multiple synthetic routes exist for the preparation of 1,1,1-Trichloroacetone, with varying efficiency and practical considerations for industrial-scale production.

Chlorination of Chloroacetone

One of the primary methods for synthesizing 1,1,1-Trichloroacetone involves the chlorination of chloroacetone. During this process, 1,1,3-trichloroacetone is formed as a by-product, necessitating separation and purification steps . This method requires careful control of reaction conditions to maximize yield and minimize unwanted side products.

Trichloromethyl Group Transfer

An alternative synthetic approach involves the transfer of a trichloromethyl group from trichloroacetate onto acetyl chloride . This method offers different selectivity profiles and may be preferred in certain manufacturing contexts depending on reagent availability and cost considerations.

Monochloroacetone Process

A detailed synthetic procedure described in patent literature involves reacting monochloroacetone with potassium hydroxide in water while introducing chlorine gas :

  • In a 5-liter reaction vessel equipped with mechanical agitation and external tail gas absorption, 231 grams of monochloroacetone, 275 grams of potassium hydroxide, and 950 grams of water are combined.

  • The temperature is maintained between 15-20°C while chlorine gas is introduced under stirring for approximately 6.6 hours (approximately 400 grams of chlorine).

  • The solution system becomes clear, and after standing for 1 hour, liquid separation occurs.

  • The resulting lower yellow-green organic phase liquid is dried with 200 grams of anhydrous sodium sulfate.

  • This process yields 301 grams of 1,1,1-trichloroacetone with gas phase purity of 85% and moisture content less than 0.1% .

This synthetic method demonstrates the industrial-scale approach to producing the compound with acceptable purity for commercial applications.

Applications and Uses

1,1,1-Trichloroacetone serves multiple functions across various industrial sectors due to its unique chemical properties.

Chemical Synthesis Applications

Hazard CategoryClassificationReference
GHS SymbolsGHS09, GHS06
Signal WordDanger
Skin IrritationH315 - Causes skin irritation
Eye IrritationH319 - Causes serious eye irritation
Respiratory SystemH335 - May cause respiratory irritation
Acute Toxicity (Oral)H302 - Harmful if swallowed
Skin SensitizationH317 - May cause allergic skin reaction
Environmental ToxicityH411 - Toxic to aquatic life with long-lasting effects
Acute Toxicity (Inhalation)H331 - Toxic if inhaled

Market Analysis

The 1,1,1-Trichloroacetone market represents a specialized segment within the broader chemicals sector, with specific growth drivers and market dynamics.

Market Size and Growth Projections

According to market research data, the 1,1,1-Trichloroacetone market:

  • Was valued at USD 50 Million in 2026

  • Is projected to reach USD 70 Million by 2033

  • Is expected to grow at a Compound Annual Growth Rate (CAGR) of 4.5% from 2026 to 2033

This growth trajectory reflects increasing demand across various application sectors and geographic regions.

Market Drivers and Restraints

Several factors influence the market dynamics for 1,1,1-Trichloroacetone:

Market Drivers:

  • Expanding applications in pharmaceutical synthesis

  • Growing demand in agrochemical formulations

  • Increasing use in specialized electronic manufacturing processes

  • Research and development initiatives discovering new applications

Market Restraints:

  • Regulatory pressures on chlorinated solvents

  • Environmental concerns driving search for alternatives

  • Cost-effectiveness challenges in manufacturing processes

  • Competition from other chemical intermediates

Competitive Landscape

Key players in the 1,1,1-Trichloroacetone market are investing heavily in research and development to improve production efficiency and reduce environmental impact. The competitive landscape is shaped by dual pressures of regulatory compliance requirements and the need for cost-effective manufacturing processes .

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